2-(2-Fluorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile
Overview
Description
2-(2-Fluorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a fluorophenyl group, a methoxybenzoyl-substituted piperazine ring, and a nitrile group attached to the oxazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate α-haloketone and an amide or nitrile.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Attachment of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where the piperazine derivative reacts with an intermediate compound.
Methoxybenzoylation: The final step involves the acylation of the piperazine nitrogen with 4-methoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques such as crystallization or chromatography, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions to introduce new substituents on the aromatic ring.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 2-(2-fluorophenyl)-5-(4-(4-methoxybenzyl)piperazin-1-yl)oxazole-4-amine.
Substitution: Introduction of bromine or nitro groups on the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, 2-(2-Fluorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the piperazine ring can improve solubility and bioavailability. The oxazole ring and nitrile group may participate in hydrogen bonding or electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2-Fluorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)thiazole-4-carbonitrile: Similar structure but with a thiazole ring instead of an oxazole ring.
2-(2-Fluorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)imidazole-4-carbonitrile: Contains an imidazole ring instead of an oxazole ring.
2-(2-Fluorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)pyrazole-4-carbonitrile: Features a pyrazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of 2-(2-Fluorophenyl)-5-(4-(4-methoxybenzoyl)piperazin-1-yl)oxazole-4-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxazole ring, fluorophenyl group, and methoxybenzoyl-substituted piperazine ring provides a unique scaffold for further chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
2-(2-fluorophenyl)-5-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-29-16-8-6-15(7-9-16)21(28)26-10-12-27(13-11-26)22-19(14-24)25-20(30-22)17-4-2-3-5-18(17)23/h2-9H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELKKSQEFXFNDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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